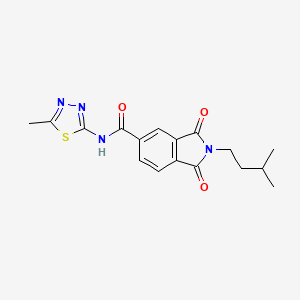

2-(3-methylbutyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide

Description

The compound 2-(3-methylbutyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide is a heterocyclic molecule combining a 1,3-dioxo-isoindoline core with a 5-methyl-1,3,4-thiadiazole carboxamide moiety and a branched 3-methylbutyl substituent. The isoindoline scaffold is associated with antitumor and anti-inflammatory activities , while the 1,3,4-thiadiazole ring is linked to antimicrobial and anticancer properties . The unique combination of these pharmacophores in the target compound suggests a multifunctional pharmacological profile, warranting detailed comparison with structurally related analogs.

Properties

IUPAC Name |

2-(3-methylbutyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-9(2)6-7-21-15(23)12-5-4-11(8-13(12)16(21)24)14(22)18-17-20-19-10(3)25-17/h4-5,8-9H,6-7H2,1-3H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXUOJJWQFYOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-methylbutyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide is a derivative of isoindolinecarboxamide and thiadiazole, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant findings from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindoline moiety and a thiadiazole ring. The presence of these functional groups is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 304.36 g/mol.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have shown that compounds containing the 1,3,4-thiadiazole structure exhibit significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-A and MAO-B isoforms. The mechanism of action involves the binding of the compound to the active site of the enzyme, leading to decreased enzyme activity.

Table 1: IC50 Values for MAO Inhibition

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Reference Inhibitor (Moclobemide) | 4.664 ± 0.235 | TBD |

| Reference Inhibitor (Clorgyline) | 0.048 ± 0.002 | TBD |

The exact IC50 values for the compound are still to be determined (TBD), but the trend shows that structural modifications can lead to enhanced inhibitory potency against MAO-A compared to standard inhibitors like moclobemide.

2. Antimicrobial Activity

There is emerging evidence suggesting that thiadiazole derivatives possess antimicrobial properties. A study investigating various thiadiazole compounds indicated that those with alkyl substitutions showed promising activity against a range of bacterial strains.

3. Anticancer Potential

Some derivatives of thiadiazole have been evaluated for their anticancer effects in vitro. Preliminary results indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions starting from commercially available precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.

Example Synthetic Route:

- Synthesis of 5-methyl-1,3,4-thiadiazole.

- Alkylation with 3-methylbutyl amine.

- Formation of the isoindolinecarboxamide moiety through condensation reactions.

Case Study 1: MAO Inhibition

A study published in Molecules examined several thiadiazole derivatives for their ability to inhibit MAO-A and MAO-B enzymes. The results showed that specific substitutions on the thiadiazole ring significantly influenced inhibitory potency.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural configurations led to enhanced antibacterial activity.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

| Compound Name | Core Structure | Key Substituents | Unique Features | Reference |

|---|---|---|---|---|

| Target Compound | Isoindoline + thiadiazole | 3-Methylbutyl, 5-methyl-thiadiazole | Hybrid pharmacophore design | – |

| Dimethyl 1,3-Dioxo Isoquinoline | Isoquinoline | Methoxy groups | Simplified dioxo core | |

| N-(5-Methyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide | Thiadiazole + thiophene | Thiophene carboxamide | Sulfur-rich heterocycle | |

| 5-Chloro-N-(5-ethyl-thiadiazol-2-yl)-pyrimidine-4-carboxamide | Thiadiazole + pyrimidine | Chlorine, ethyl group, sulfonyl | Halogenation enhances stability | |

| N-(Benzo[d][1,3]dioxol-5-yl-thiadiazol-2-yl)-3-CF3-benzamide | Thiadiazole + benzodioxole | Trifluoromethyl, benzodioxole | Enhanced electron-withdrawing effects |

Key Observations :

- The target compound’s branched alkyl chain distinguishes it from simpler analogs (e.g., dimethyl isoquinoline derivatives) .

- Unlike thiophene- or pyrimidine-based thiadiazoles , the isoindoline core may confer improved binding to hydrophobic enzyme pockets.

Key Observations :

- The 3-methylbutyl chain in the target compound may enhance bioavailability compared to smaller alkyl analogs .

- Thiadiazole-based compounds with electron-withdrawing groups (e.g., trifluoromethyl ) show improved enzyme inhibition, suggesting the target’s thiadiazole moiety could similarly modulate kinase or protease activity.

Physicochemical Properties

Table 3: Physicochemical Comparisons

| Property | Target Compound | Dimethyl 1,3-Dioxo Isoquinoline | N-(5-Methyl-thiadiazol-2-yl)thiophene-3-carboxamide |

|---|---|---|---|

| Molecular Weight | ~400-450 g/mol (estimated) | 231.22 g/mol | 255.31 g/mol |

| LogP (lipophilicity) | Higher (due to 3-methylbutyl) | 1.8 | 2.1 |

| Solubility | Moderate in DMSO | High in polar solvents | Low in water, high in DMSO |

Key Observations :

- The 3-methylbutyl group likely increases LogP, favoring passive diffusion across biological membranes.

- The isoindoline core may reduce aqueous solubility compared to smaller heterocycles like thiophene .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions with precise control of solvents, catalysts, and temperature. For example, coupling reactions between isoindolinecarboxamide precursors and thiadiazole derivatives require:

- Solvent systems : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity .

- Catalysts : Triethylamine (TEA) or palladium on carbon (Pd/C) for deprotection or hydrogenation steps .

- Temperature : Reflux conditions (e.g., 80–100°C) to drive coupling reactions to completion .

Key intermediates should be purified via recrystallization (e.g., using acetic acid/water mixtures) and characterized via NMR to confirm structural integrity .

Basic: Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

Standard protocols include:

- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and purity. Deuterated solvents (e.g., DMSO-d6) enhance resolution for detecting aromatic protons in isoindoline and thiadiazole moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns, critical for distinguishing regioisomers .

- TLC Monitoring : Use of silica gel plates with UV visualization to track reaction progress and intermediate stability .

Advanced: How can computational methods aid in reaction design and mechanistic studies?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can:

- Predict intermediates and transition states, reducing trial-and-error experimentation .

- Optimize reaction conditions (e.g., solvent polarity, catalyst choice) by simulating energy profiles .

For example, ICReDD’s approach integrates computational modeling with experimental validation, enabling rapid identification of optimal synthetic pathways .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from assay variability or structural analogs. Strategies include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (Table 1) to isolate functional group contributions.

| Analog | Key Structural Feature | Reported Activity |

|---|---|---|

| Thiadiazole-carboxamide | 5-methyl-thiadiazole | Anticancer (IC50: 12 µM) |

| Isoxazole derivatives | Methoxyphenyl substitution | Antimicrobial (MIC: 8 µg/mL) |

| Table 1: Activity trends in structural analogs |

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Methodological Answer:

Modify substituents to improve solubility or metabolic stability:

- Hydrophilic groups : Introduce sulfonamide or hydroxyl moieties to enhance aqueous solubility .

- Prodrug strategies : Mask polar groups (e.g., esterification) to improve membrane permeability, followed by enzymatic activation in vivo .

Validate modifications via in vitro assays (e.g., Caco-2 permeability models) and in vivo pharmacokinetic studies .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation .

- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group .

- Light : Protect from UV exposure to prevent photodegradation of the isoindoline core .

Advanced: How to apply SAR studies to prioritize analogs for preclinical testing?

Methodological Answer:

- In silico Screening : Use molecular docking to predict binding affinity to target proteins (e.g., kinases) .

- In vitro Profiling : Test cytotoxicity (e.g., MTT assay) and selectivity (e.g., kinase inhibition panels) .

- ADME-Tox : Prioritize compounds with favorable absorption, distribution, and metabolic stability profiles .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Methodological Answer:

- Process Optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst Recycling : Use immobilized catalysts (e.g., Pd on mesoporous silica) to reduce costs .

- Flow Chemistry : Implement continuous flow reactors to improve yield and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.